Octahydropyrrolo[2,3-c]pyrrol-2-one
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Overview
Description
Octahydropyrrolo[2,3-c]pyrrol-2-one is a nitrogen-containing heterocyclic compound. It is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrrolo[2,3-c]pyrrol-2-one can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[2,3-c]pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Octahydropyrrolo[2,3-c]pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of octahydropyrrolo[2,3-c]pyrrol-2-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrrol-2-ones: These compounds share the pyrrole ring structure and undergo similar chemical reactions.
Uniqueness
Octahydropyrrolo[2,3-c]pyrrol-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Biological Activity
Octahydropyrrolo[2,3-c]pyrrol-2-one is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
Chemical Structure : this compound features a complex bicyclic structure that contributes to its unique pharmacological properties. Its molecular formula is C8H13N, and it is characterized by a saturated nitrogen-containing ring system.
Physical Properties : The compound is typically synthesized through various organic reactions, including cyclization processes that enhance its biological potential.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of derivatives of this compound. For instance, a series of novel compounds derived from this scaffold exhibited significant activity against several bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 to 250 µg/mL against five bacterial strains and three fungal strains, with specific derivatives showing potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC values of 7.81-62.5 µg/mL) .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 15.62 | E. coli |
Compound B | 62.5 | M. tuberculosis |
Compound C | 250 | S. aureus |
Modulation of Glutamate Receptors
This compound has been identified as a negative allosteric modulator of the mGlu1 receptor, which is implicated in various central nervous system disorders. The structure-activity relationship (SAR) studies revealed that modifications to the compound can significantly enhance its binding affinity and efficacy in cellular assays .
Inhibition of Cancer Cell Proliferation
Research has indicated that octahydropyrrolo derivatives can inhibit the proliferation of cancer cells. For example, certain analogs demonstrated a threefold improvement in potency against osteosarcoma cell lines compared to earlier compounds lacking similar structural features .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways within cells, leading to therapeutic effects.
- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : By acting on glutamate receptors and other neurotransmitter systems, it influences synaptic transmission and neuroplasticity.
Study on Antimicrobial Activity
A study conducted by Nural et al. synthesized octahydropyrrolo derivatives using green chemistry methods and tested their antimicrobial properties against standard strains. The results indicated promising antibacterial effects, particularly against Acinetobacter baumannii, showcasing the potential for developing new antibiotics .
Study on CNS Effects
Another investigation focused on the modulation of mGlu1 receptors using octahydropyrrolo derivatives as negative allosteric modulators. This research highlighted the potential for these compounds in treating neurological disorders by fine-tuning receptor activity without complete inhibition .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
LELWCGYOYKRSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2NC1=O |
Origin of Product |
United States |
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